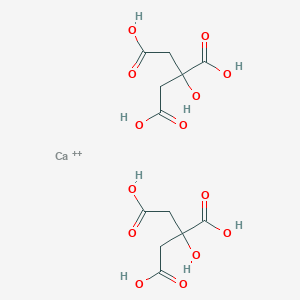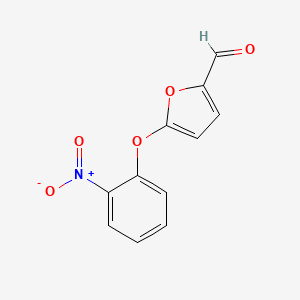
Methyl 3-(2,4-dichlorophenyl)propanimidate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2,4-dichlorophenyl)propanimidate hydrochloride is a chemical compound with the molecular formula C10H12Cl3NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dichlorophenyl)propanimidate hydrochloride typically involves the reaction of 2,4-dichlorobenzylamine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dichlorophenyl)propanimidate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative .
Scientific Research Applications
Methyl 3-(2,4-dichlorophenyl)propanimidate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and for studying reaction mechanisms.
Biology: It is used in biochemical assays and for studying enzyme interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2,4-dichlorophenyl)propanimidate hydrochloride involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 3-(2,4-dichlorophenyl)propanimidate hydrochloride include:
- 3-{[(2,4-dichlorophenyl)methyl]amino}propanoic acid hydrochloride
- Other derivatives of 2,4-dichlorobenzylamine
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H12Cl3NO |
|---|---|
Molecular Weight |
268.6 g/mol |
IUPAC Name |
methyl 3-(2,4-dichlorophenyl)propanimidate;hydrochloride |
InChI |
InChI=1S/C10H11Cl2NO.ClH/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12;/h2,4,6,13H,3,5H2,1H3;1H |
InChI Key |
DPFPMGAAUSQJJC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CCC1=C(C=C(C=C1)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine](/img/structure/B11815850.png)






![Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B11815882.png)

